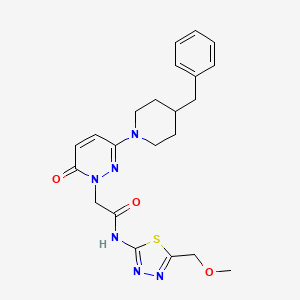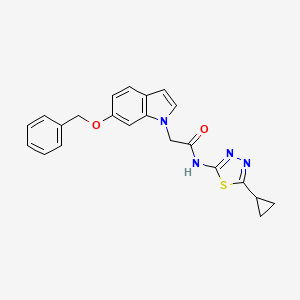![molecular formula C17H21N3O2 B12184276 1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12184276.png)
1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide can be achieved through a multi-step process involving the Fischer indole synthesis and subsequent functional group modifications. The Fischer indole synthesis involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent steps include N-alkylation and amide formation to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxindole derivatives, amines, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Similar structure but lacks the N-alkyl and amide substituents.
1-methylindole-2-carboxamide: Similar structure but lacks the N-{2-[(3-methylbut-2-enoyl)amino]ethyl} substituent.
3-methylindole: Lacks the carboxamide and N-alkyl substituents
Uniqueness
1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
1-methyl-N-[2-(3-methylbut-2-enoylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)10-16(21)18-8-9-19-17(22)15-11-13-6-4-5-7-14(13)20(15)3/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
CLPGDJVPQLMZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl})methylamine](/img/structure/B12184207.png)
![N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12184211.png)

![7-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B12184221.png)
![N-(2,5-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B12184229.png)

amine](/img/structure/B12184250.png)
![5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12184261.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine](/img/structure/B12184279.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B12184285.png)
![[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methanone](/img/structure/B12184293.png)
![N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12184307.png)
![3-cyclopropyl-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12184314.png)
